molecular formula C6H3Br2ClO B2791331 2,4-Dibromo-5-chlorophenol CAS No. 89284-48-0

2,4-Dibromo-5-chlorophenol

Cat. No.: B2791331
CAS No.: 89284-48-0
M. Wt: 286.35
InChI Key: DDYJQUSXDYZKSC-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-chlorophenol is an organic compound with the molecular formula C₆H₃Br₂ClO It is a halogenated phenol, characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring

Mechanism of Action

Target of Action

2,4-Dibromo-5-chlorophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring Bromophenols, in general, are known to interact with various biological targets due to their halogenated aromatic structure .

Mode of Action

It is known that halogenated phenols can undergo various chemical reactions, including electrophilic aromatic substitution . In these reactions, the halogen atoms on the phenol molecule can be replaced by other groups, leading to changes in the molecule’s properties and interactions with its targets .

Biochemical Pathways

It is known that chlorophenols and their derivatives can be degraded by bacteria through various pathways . For instance, some bacteria can catalyze ortho-dechlorination of highly chlorinated phenols, transforming them into less chlorinated compounds .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Result of Action

It is known that halogenated phenols can have various biological effects due to their reactivity and potential to form reactive intermediates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and interactions with biological targets can be affected by factors such as pH, temperature, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-chlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of bromine and chlorine gas in the presence of a catalyst to achieve high yields and purity. The reaction conditions, such as temperature and solvent choice, are optimized to ensure efficient halogenation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen atoms or convert the phenol group to other functional groups.

    Substitution: The halogen atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2,4-Dibromo-5-chlorophenol has several applications in scientific research:

Comparison with Similar Compounds

    2,4-Dibromophenol: Similar structure but lacks the chlorine atom.

    2,4-Dichlorophenol: Similar structure but lacks the bromine atoms.

    2,4,6-Tribromophenol: Contains an additional bromine atom compared to 2,4-Dibromo-5-chlorophenol.

Uniqueness: this compound is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other halogenated phenols may not be suitable .

Properties

IUPAC Name

2,4-dibromo-5-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJQUSXDYZKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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